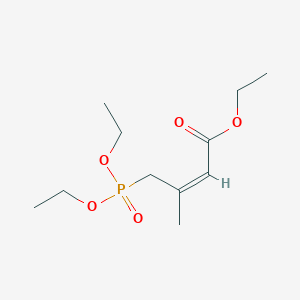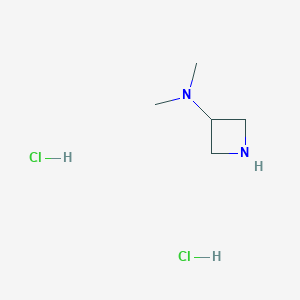
6-氯吡啶并嘧啶-3-腈
描述
6-Chloropyridazine-3-carbonitrile (6-CP-3-CN) is an organic compound that belongs to the family of pyridazines. It is a heterocyclic compound that contains a nitrogen atom in its cyclic structure, and is used in a wide range of applications, from pharmaceuticals to agricultural chemicals. It is also used as an intermediate in the synthesis of a variety of organic compounds.
科学研究应用
Suzuki-Miyaura 偶联反应
6-氯吡啶并嘧啶-3-腈 用作 Suzuki-Miyaura 偶联反应中的反应物 . 这是一种交叉偶联反应,用于形成碳-碳键。它是有机化学中的关键反应,广泛用于合成各种有机化合物。
其他化合物的合成
该化合物也用作合成其他化合物的反应物 . 虽然没有提到它用于创建的具体化合物,但鉴于 6-氯吡啶并嘧啶-3-腈 的结构,它们很可能是吡啶并嘧啶衍生物。
研究用途
6-氯吡啶并嘧啶-3-腈 被 Amerigo Scientific 标记为“仅供研究使用” . 这表明它用于各种类型的科学研究,可能与其反应性和它可用于合成的化合物有关。
安全和危害
未来方向
Research is being conducted on the full control over the orientation of a planar non-symmetric molecule like 6-Chloropyridazine-3-carbonitrile using moderate and weak electric fields. Quantum optimal control techniques allow the orientation of any axis of 6-Chloropyridazine-3-carbonitrile along the electric field direction .
属性
IUPAC Name |
6-chloropyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOLGNUZURDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538939 | |
| Record name | 6-Chloropyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35857-89-7 | |
| Record name | 6-Chloropyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridazine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-chloropyridazine-3-carbonitrile suitable for molecular orientation studies?
A1: 6-chloropyridazine-3-carbonitrile is a planar, non-symmetric molecule. [, ] This asymmetry is crucial for its interaction with electric fields. Symmetric molecules lack a permanent dipole moment, making them difficult to manipulate using external electric fields.
Q2: How does the strength of the electric field impact molecular orientation?
A2: Both weak and moderate electric fields can be used to control the orientation of 6-chloropyridazine-3-carbonitrile. [] The research suggests that stronger electric fields, including the use of a DC electric field in addition to laser fields, can achieve three-dimensional orientation of the molecule. [] This control is achieved through non-adiabatic effects in the field-dressed dynamics of excited rotational states.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)





